molecular formula C10H7ClN2O3 B12701116 Cinnolinium, 2-(carboxymethyl)-8-chloro-4-hydroxy-, inner salt CAS No. 158631-55-1

Cinnolinium, 2-(carboxymethyl)-8-chloro-4-hydroxy-, inner salt

Cat. No.: B12701116
CAS No.: 158631-55-1
M. Wt: 238.63 g/mol
InChI Key: CHFCCXDFJKOFQM-UHFFFAOYSA-N
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Description

Cinnolinium, 2-(carboxymethyl)-8-chloro-4-hydroxy-, inner salt is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cinnolinium core substituted with carboxymethyl, chloro, and hydroxy groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cinnolinium, 2-(carboxymethyl)-8-chloro-4-hydroxy-, inner salt typically involves multi-step organic reactions. One common method includes the reaction of 8-chloro-4-hydroxycinnoline with chloroacetic acid under basic conditions to introduce the carboxymethyl group. The reaction is usually carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the formation of the inner salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cinnolinium, 2-(carboxymethyl)-8-chloro-4-hydroxy-, inner salt undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The cinnolinium core can be reduced under hydrogenation conditions to form dihydrocinnolinium derivatives.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 2-(carboxymethyl)-8-chloro-4-oxo-cinnolinium.

    Reduction: Formation of dihydrocinnolinium derivatives.

    Substitution: Formation of 2-(carboxymethyl)-8-substituted-4-hydroxy-cinnolinium derivatives.

Scientific Research Applications

Cinnolinium, 2-(carboxymethyl)-8-chloro-4-hydroxy-, inner salt has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of Cinnolinium, 2-(carboxymethyl)-8-chloro-4-hydroxy-, inner salt involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-carboxy-2-(quinolinium-1-ylmethyl)propanoate
  • 3-(3-carbamoylpyridinium-1-yl)-2-(carboxymethyl)propanoate

Uniqueness

Cinnolinium, 2-(carboxymethyl)-8-chloro-4-hydroxy-, inner salt is unique due to the presence of the chloro and hydroxy groups on the cinnolinium core. These functional groups confer distinct chemical reactivity and biological activity compared to similar compounds. The combination of these groups in a single molecule enhances its potential for diverse applications in research and industry.

Properties

CAS No.

158631-55-1

Molecular Formula

C10H7ClN2O3

Molecular Weight

238.63 g/mol

IUPAC Name

2-(8-chloro-4-oxo-1H-cinnolin-2-ium-2-yl)acetate

InChI

InChI=1S/C10H7ClN2O3/c11-7-3-1-2-6-8(14)4-13(5-9(15)16)12-10(6)7/h1-4H,5H2,(H-,12,14,15,16)

InChI Key

CHFCCXDFJKOFQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N[N+](=CC2=O)CC(=O)[O-]

Origin of Product

United States

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